molecular formula C10H14F3NO2 B2688016 3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2377030-96-9

3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B2688016
CAS No.: 2377030-96-9
M. Wt: 237.222
InChI Key: UIDOYWZDLIJZJC-UHFFFAOYSA-N
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Description

3-(1-Bicyclo[111]pentanyl)azetidine;2,2,2-trifluoroacetic acid is a compound that combines a bicyclo[111]pentane structure with an azetidine ring and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine typically involves the use of [1.1.1]propellane as a starting material. One common method involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This approach allows for the efficient construction of the bicyclo[1.1.1]pentane core, which can then be further functionalized to introduce the azetidine ring and the trifluoroacetic acid group.

Industrial Production Methods

the use of scalable photoredox and nickel-catalyzed reactions suggests that it could be produced on a larger scale using similar methodologies as those employed in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bicyclo[1.1.1]pentanyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nickel Catalysts: For the initial construction of the bicyclo[1.1.1]pentane core.

    Photoredox Catalysts: To facilitate the multicomponent dicarbofunctionalization reactions.

    Nucleophiles and Electrophiles: For substitution reactions on the azetidine ring

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives and polyamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Bicyclo[1.1.1]pentanyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine is primarily related to its ability to undergo various chemical reactions, leading to the formation of different functional groups and polymers. The bicyclo[1.1.1]pentane core acts as a bioisostere, mimicking the properties of para-disubstituted benzene rings, while the azetidine ring can participate in nucleophilic substitution and ring-opening polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Bicyclo[1.1.1]pentanyl)azetidine is unique due to the combination of the bicyclo[1.1.1]pentane core and the azetidine ring, which provides a versatile platform for various chemical reactions and applications. This combination allows for the development of new materials and drugs with improved properties compared to other similar compounds .

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDOYWZDLIJZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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